molecular formula C10H8N4O2S2 B080977 [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 14015-63-5

[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea

Cat. No. B080977
CAS RN: 14015-63-5
M. Wt: 280.3 g/mol
InChI Key: HTPVNJFYYFCVPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including "[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea," typically involves the reaction of an amine with thiocarbonyl compounds. For instance, a study by Zeng Zhen-fan (2014) discussed the synthesis of 2-amino-4-p-nitrophenyl thiazole, a related compound, by reacting 4-Nitroacetophenone with thiourea in the presence of iodine, highlighting the role of pyridine as a catalyst (Zeng Zhen-fan, 2014).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be complex and varied. For example, Liang Xian et al. (2008) investigated the crystal structure of a nitrobenzoyl-nitrophenyl thiourea, revealing intramolecular hydrogen bonding and the geometric arrangements of nitro groups relative to the thiourea scaffold (Liang Xian et al., 2008).

Chemical Reactions and Properties

Thiourea derivatives engage in a variety of chemical reactions, owing to the reactivity of the thiourea group. The synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea by Liang Fu-b (2014) is an example of how modifications to the thiourea core can influence biological activity (Liang Fu-b, 2014).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of substituents. For instance, the study by M. Yusof et al. (2006) on N-(4-Chloro-3-nitrophenyl)-N'-(3-nitrobenzoyl)thiourea provides insights into the crystal packing and hydrogen bonding patterns that contribute to the compound's stability and physical characteristics (M. Yusof et al., 2006).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, such as reactivity towards nucleophiles or electrophiles, are crucial for their application in synthesis and catalysis. The work by Qing-Lan Pei et al. (2011) on the catalytic asymmetric Michael addition of arylthiols to nitroalkenes using thiourea catalysts illustrates the potential of thiourea derivatives to act as enantioselective catalysts in organic synthesis (Qing-Lan Pei et al., 2011).

Scientific Research Applications

Chemotherapeutic Applications

Studies have shown that certain thiourea derivatives can enhance the effectiveness of chemotherapies. For instance, L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride, when used in combination with other chemotherapeutic agents, resulted in a higher percentage of long-term leukemia-free survivors, suggesting potential as an adjunct therapy in cancer treatment (Chirigos et al., 1975).

Antiparasitic Activity

Thiourea derivatives have been evaluated for their potential in treating parasitic infections. For example, certain prodrugs have shown significant morphological damage on Echinococcus multilocularis metacestodes, indicating potential use in treating alveolar hydatid disease (AHD) (Walchshofer et al., 1990).

Diuretic Activity

Research into 1,3,4-Thiadiazole derivatives has uncovered promising diuretic activity. These compounds, particularly 5-methyl-substituted derivatives, have shown significant increases in the excretion of both water and electrolytes, highlighting their potential as diuretic agents (Ergena et al., 2022).

Antinematodal Activity

A series of thiourea derivatives have demonstrated significant anti-intestinal nematode activities, with certain compounds achieving high deparasitization rates. This suggests their potential as lead compounds for developing new treatments against intestinal nematode infections (Duan et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, 1-(4-Nitrophenyl)-2-thiourea, indicates that it is toxic if swallowed . It advises against eating, drinking, or smoking when using this product . If swallowed, it recommends immediately calling a poison center or doctor .

properties

IUPAC Name

[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSQCFNZJODDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930722
Record name N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea

CAS RN

14015-63-5
Record name Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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